molecular formula C14H16N4O2S B280088 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

Cat. No.: B280088
M. Wt: 304.37 g/mol
InChI Key: AJBBAMLSONBKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is a synthetic compound with the molecular formula C14H16N4O2S and a molecular weight of 304.37 g/mol. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methoxyphenyl isothiocyanate under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea can be compared with other similar compounds such as:

    1-ethyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1H-pyrazole-4-carboxamide: This compound has a similar structure but with additional methyl groups, which may affect its biological activity and chemical properties.

    N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound contains a thiophene ring instead of a pyrazole ring, leading to different chemical reactivity and biological effects.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-6-4-5-7-12(11)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19,21)

InChI Key

AJBBAMLSONBKGW-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC

Origin of Product

United States

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